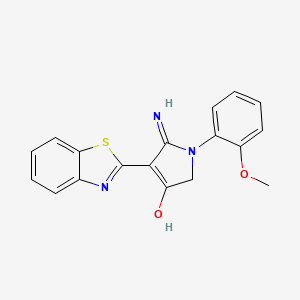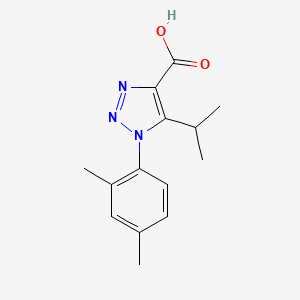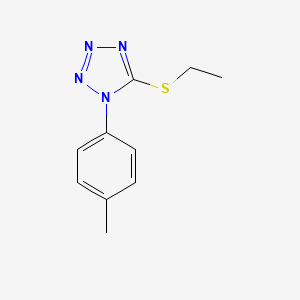![molecular formula C20H31NO2 B6080566 6-(2,4-dimethoxy-3-methylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B6080566.png)
6-(2,4-dimethoxy-3-methylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,4-dimethoxy-3-methylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, commonly known as DMMDA-2, is a psychedelic compound belonging to the family of phenethylamines. It is a derivative of the compound Mescaline, which is found in the peyote cactus. DMMDA-2 has been found to have hallucinogenic effects, and it has been the subject of scientific research to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of DMMDA-2 involves its interaction with the 5-HT2A receptor, which is a G protein-coupled receptor that is found in the central nervous system. DMMDA-2 acts as a partial agonist at this receptor, which means that it activates the receptor to a lesser extent than a full agonist, such as LSD. The activation of the 5-HT2A receptor by DMMDA-2 leads to the release of neurotransmitters such as serotonin and dopamine, which are responsible for the hallucinogenic effects of the compound.
Biochemical and Physiological Effects
DMMDA-2 has been found to have a range of biochemical and physiological effects. Studies have shown that the compound can induce changes in brain activity, leading to altered perception and consciousness. DMMDA-2 has also been found to increase heart rate and blood pressure, which can lead to cardiovascular complications in some individuals. Other physiological effects of DMMDA-2 include dilation of the pupils, dry mouth, and sweating.
Vorteile Und Einschränkungen Für Laborexperimente
DMMDA-2 has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the mechanisms of hallucinogenic compounds. DMMDA-2 can also be synthesized relatively easily, which makes it more accessible for research purposes. However, one limitation of DMMDA-2 is that it has a short half-life, which means that its effects are short-lived and difficult to measure. Additionally, DMMDA-2 has a high potential for abuse, which can make it difficult to obtain regulatory approval for research studies.
Zukünftige Richtungen
There are several future directions for research on DMMDA-2. One area of interest is the potential therapeutic applications of the compound. Studies have shown that DMMDA-2 has the potential to treat conditions such as depression, anxiety, and addiction. Further research is needed to determine the safety and efficacy of DMMDA-2 for these applications. Another area of interest is the development of new compounds based on the structure of DMMDA-2. These compounds could have improved therapeutic properties and reduced side effects compared to DMMDA-2. Overall, research on DMMDA-2 has the potential to lead to new treatments for a range of psychiatric and neurological conditions.
Synthesemethoden
The synthesis of DMMDA-2 involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with 1,3,3-trimethyl-2-azabicyclo[2.2.2]octan-2-amine in the presence of a reducing agent. The resulting product is purified using chromatography to obtain DMMDA-2 in its pure form. The synthesis of DMMDA-2 is a complex process, and it requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DMMDA-2 has been the subject of scientific research to understand its mechanism of action and potential therapeutic applications. Studies have shown that DMMDA-2 acts as a partial agonist at the 5-HT2A receptor, which is the same receptor that is targeted by other hallucinogenic compounds such as LSD and psilocybin. DMMDA-2 has been found to induce visual hallucinations, altered perception of time, and changes in mood and thought processes.
Eigenschaften
IUPAC Name |
6-[(2,4-dimethoxy-3-methylphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2/c1-14-17(22-5)8-7-15(18(14)23-6)11-21-13-20(4)10-16(21)9-19(2,3)12-20/h7-8,16H,9-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGSXKYMFUFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CC3(CC2CC(C3)(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide](/img/structure/B6080495.png)
![7-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole](/img/structure/B6080501.png)
![N-({1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6080504.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6080512.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6080520.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(3-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6080526.png)
![7-(cyclopropylmethyl)-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6080531.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6080545.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6080555.png)
![2-[4-cyclobutyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6080567.png)
![3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6080580.png)